molecular formula C16H23NO4 B6582044 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1210896-07-3

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B6582044
CAS No.: 1210896-07-3
M. Wt: 293.36 g/mol
InChI Key: SIDKDACPAOXFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane core, which can be achieved through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiroketal. This intermediate is then subjected to further functionalization to introduce the furan and carboxamide groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the carboxamide group results in the corresponding amine .

Scientific Research Applications

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure may play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decane derivatives: These compounds share the spirocyclic core but differ in their functional groups.

    Furan-3-carboxamide derivatives: Compounds with similar furan and carboxamide functionalities but different spirocyclic structures.

Uniqueness

N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2,5-dimethylfuran-3-carboxamide is unique due to its combination of a spirocyclic core with furan and carboxamide groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-11-8-14(12(2)20-11)15(18)17-9-13-10-19-16(21-13)6-4-3-5-7-16/h8,13H,3-7,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKDACPAOXFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.